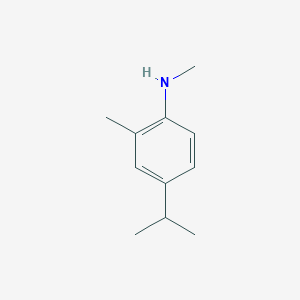
4-Isopropyl-N,2-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-N,2-dimethylaniline is an organic compound belonging to the class of anilines It features an isopropyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-N,2-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the isopropyl group onto the benzene ring. Subsequent methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same fundamental reactions as the laboratory synthesis but is scaled up to accommodate larger volumes. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopropyl-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Isopropyl-N,2-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-Isopropyl-N,2-dimethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression regulation .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: An aniline derivative with two methyl groups on the benzene ring.
4-Isopropylaniline: An aniline derivative with an isopropyl group on the benzene ring
Uniqueness: 4-Isopropyl-N,2-dimethylaniline is unique due to the combination of an isopropyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications .
Propiedades
Número CAS |
80826-02-4 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
N,2-dimethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)10-5-6-11(12-4)9(3)7-10/h5-8,12H,1-4H3 |
Clave InChI |
XQBKHSFRKDTCBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
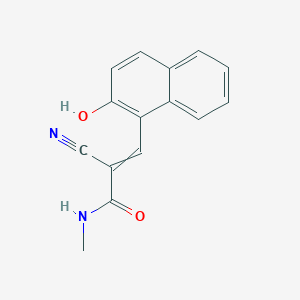
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
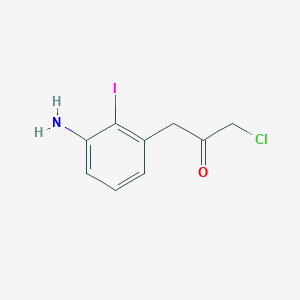
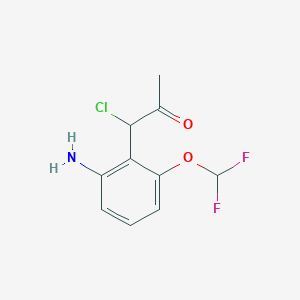

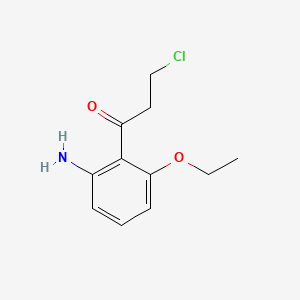
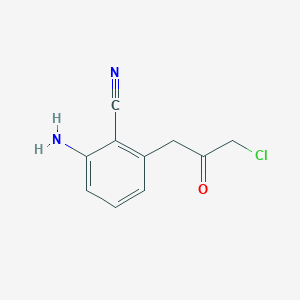
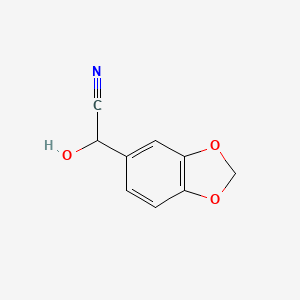
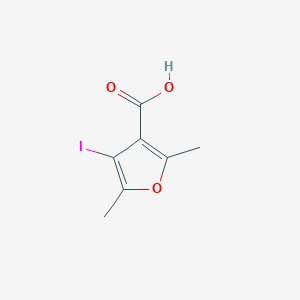
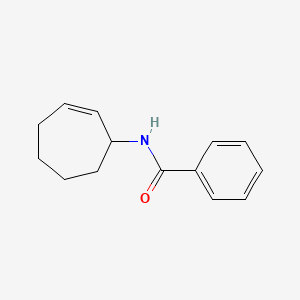
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
